Fucophlorethol A
Overview
Description
Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . Phlorotannins are a class of polyphenolic compounds unique to brown algae, known for their diverse biological activities . This compound has garnered attention due to its potential antioxidant, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . It has been reported to exhibit antioxidant activity and inhibit selected cytochrome P450 enzymes . The primary targets of this compound are these enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets, the cytochrome P450 enzymes, by inhibiting their activity This interaction results in the modulation of the metabolic processes mediated by these enzymes
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity and its ability to inhibit cytochrome P450 enzymes . The antioxidant activity can protect cells from oxidative damage, while the inhibition of cytochrome P450 enzymes can modulate the metabolism of various substances, potentially affecting cellular functions and responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and activity of this compound. Additionally, the physiological environment within the body, including factors such as gut microbiota composition and individual metabolic differences, can also influence the absorption, distribution, metabolism, and excretion of this compound, thereby affecting its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Fucophlorethol A plays a significant role in biochemical reactions. It has been reported to exhibit antioxidant activity and inhibit selected cytochrome P450 enzymes
Cellular Effects
It is known that phlorotannins, the class of compounds to which this compound belongs, have antioxidant properties . This suggests that this compound may influence cell function by protecting cells from oxidative stress.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Fucophlorethol A is typically extracted from brown algae using various extraction methods. The extraction process often involves solid-liquid extraction, where solvents like ethanol or methanol are used to dissolve the phlorotannins from the algal biomass . Techniques such as ultrasound-assisted extraction and pressurized liquid extraction have been employed to enhance the yield and efficiency of the extraction process .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from brown algae. The process includes harvesting the algae, drying, and grinding it into a fine powder. The powdered algae is then subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound . The choice of solvent, extraction time, and temperature are critical factors that influence the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fucophlorethol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Fucophlorethol A belongs to the broader class of phlorotannins, which includes compounds like fucol, fuhalol, and phlorethol . Compared to these compounds, this compound is unique due to its specific structure, which includes both arylether and phenyl linkages .
List of Similar Compounds
- Fucol
- Fuhalol
- Phlorethol
- Fucotriphlorethol
- Fucotetraphlorethol
This compound stands out among these compounds due to its potent antioxidant and antibacterial properties, making it a valuable compound for further research and industrial applications .
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-(2,4,6-trihydroxyphenoxy)phenyl]benzene-1,3,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c19-7-1-10(21)16(11(22)2-7)17-12(23)5-9(6-13(17)24)27-18-14(25)3-8(20)4-15(18)26/h1-6,19-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUQARQPSVVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554403 | |
Record name | Fucophlorethol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58878-18-5 | |
Record name | 4′-(2,4,6-Trihydroxyphenoxy)[1,1′-biphenyl]-2,2′,4,6,6′-pentol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58878-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fucophlorethol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUCOPHLORETHOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUY87H6SGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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